molecular formula C20H20N4O3S B2930446 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 904270-47-9

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No.: B2930446
CAS No.: 904270-47-9
M. Wt: 396.47
InChI Key: NBMQLDAXJXRVHK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an aniline, a sulfanyl group, an oxadiazole ring, and a benzamide. It’s likely that this compound has been synthesized for research purposes .

Scientific Research Applications

Crystal Structure and Biological Studies

  • Research Focus : A study investigated the crystal structure, Hirshfeld surfaces, and biological activities of 1,3,4-oxadiazole derivatives including those with similar structures to the compound . It was found that the intermolecular hydrogen bonds in these structures contribute significantly to their properties. Additionally, the compounds displayed notable antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Enzyme Inhibition Properties

  • Research Focus : Research on N-substituted derivatives of 1,3,4-oxadiazole, similar to the compound of interest, showed significant activity against enzymes like acetylcholinesterase. These findings suggest potential applications in treating conditions associated with enzyme dysfunction (Siddiqui, Rehman, Abbasi, Abbas, Khan, Ashraf, & Ejaz, 2013).

Green Chemistry Synthesis

  • Research Focus : A study highlighted the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are structurally related to the compound . The synthesis process adhered to green chemistry principles, offering an environmentally friendly approach to producing such compounds (Horishny & Matiychuk, 2020).

Corrosion Inhibition in Industry

  • Research Focus : Some 1,3,4-oxadiazole derivatives were investigated for their corrosion inhibition properties for mild steel in acidic environments. This research indicates potential industrial applications for such compounds in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Anticancer Properties

  • Research Focus : A study on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, structurally akin to the compound of interest, demonstrated potential anti-inflammatory and anti-cancer properties (Gangapuram & Redda, 2009).

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-8-9-14(2)16(10-13)22-17(25)12-28-20-24-23-18(27-20)11-21-19(26)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMQLDAXJXRVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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